1-(2-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
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Overview
Description
1-(2-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is an organic compound that features both a nitrophenyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone typically involves the reaction of 2-nitrobenzaldehyde with a boronic ester. A common synthetic route includes the following steps:
Formation of the Boronic Ester: The boronic ester is prepared by reacting a boronic acid with a diol under dehydrating conditions.
Condensation Reaction: The boronic ester is then reacted with 2-nitrobenzaldehyde in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used for reduction reactions.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
1-(2-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of both the nitrophenyl and dioxaborolane groups. These groups allow the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol
- 1-(2-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethane
Uniqueness
1-(2-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is unique due to its specific combination of functional groups, which provides it with distinct reactivity patterns and applications in organic synthesis. The presence of the nitrophenyl group allows for various oxidation and reduction reactions, while the dioxaborolane moiety facilitates cross-coupling reactions, making it a valuable compound in the field of chemistry.
Properties
IUPAC Name |
1-(2-nitrophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO5/c1-13(2)14(3,4)21-15(20-13)9-12(17)10-7-5-6-8-11(10)16(18)19/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEMQRAXJOBAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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